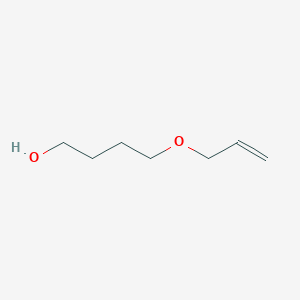
4-Allyloxy-1-butanol
Cat. No. B073757
Key on ui cas rn:
1471-15-4
M. Wt: 130.18 g/mol
InChI Key: CTDRAOLVEHKAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07192650B2
Procedure details


13 mL of DMSO (246 mmol) was gradually added to a solution prepared by dissolving oxaryl chloride (5.8 mL, 66 mmol) in 123 mL of CHCl3, which solution had been cooled to −80° C., and the mixture was stirred for three minutes. 6.8 g of 4-allyloxy-1-butanol (52 mmol) was then added to the mixture. After the solution was stirred for 15 minutes, 43 mL of triethylamine (594 mmol) was added thereto and the reaction solution was stirred for 10 hours, while the temperature of the reaction solution was allowed to return to room temperature. The reaction was quenched by adding distilled water and the CHCl3 layer was separated. The separated layer was washed with diluted hydrochloric acid, saturated aqueous sodium bicarbonate and saturated brine and dried with anhydrous Na2SO4. The solvent was distilled away under reduced pressure, whereby pale yellow liquid was obtained (6.0 g, 90%).





Name
Identifiers


|
REACTION_CXSMILES
|
CS(C)=O.[Cl-].[CH2:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])[CH:7]=[CH2:8].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:6]([O:9][CH2:10][CH2:11][CH2:12][CH:13]=[O:14])[CH:7]=[CH2:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OCCCCO
|
Step Four
|
Name
|
|
|
Quantity
|
43 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for three minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the solution was stirred for 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction solution was stirred for 10 hours, while the temperature of the reaction solution
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the CHCl3 layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated layer was washed with diluted hydrochloric acid, saturated aqueous sodium bicarbonate and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous Na2SO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled away under reduced pressure, whereby pale yellow liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained (6.0 g, 90%)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
